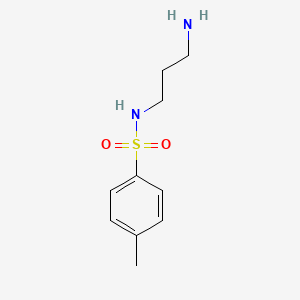

N-(3-aminopropyl)-4-methylbenzenesulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

N-(3-aminopropyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-9-3-5-10(6-4-9)15(13,14)12-8-2-7-11/h3-6,12H,2,7-8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKXMJPJALYMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70572840 | |

| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56125-49-6 | |

| Record name | N-(3-Aminopropyl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70572840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminopropyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 3-aminopropylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine. The general reaction scheme is as follows:

4-methylbenzenesulfonyl chloride+3-aminopropylamine→this compound+HCl

Industrial Production Methods

On an industrial scale, the synthesis might involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production of this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Substitution Reactions: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the functional groups attached to the benzene ring or the aminopropyl chain.

Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Alcohols, thiols, amines.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while nucleophilic substitution could produce various substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of organic chemistry, N-(3-aminopropyl)-4-methylbenzenesulfonamide serves as a versatile building block for synthesizing more complex molecules. Its functional groups enable various chemical modifications, making it valuable in the development of new compounds.

Table 1: Chemical Modifications and Their Applications

| Modification Type | Example Compound | Application |

|---|---|---|

| Alkylation | N-(3-propyl)-4-methylbenzenesulfonamide | Drug development |

| Acylation | N-(3-acetamidopropyl)-4-methylbenzenesulfonamide | Antimicrobial agents |

| Coupling | N-(3-phenylpropyl)-4-methylbenzenesulfonamide | Polymer synthesis |

Biology and Medicine

This compound has been explored for its potential as a pharmacophore due to its antibacterial properties, characteristic of sulfonamides. Research indicates that modifications of this compound could lead to the development of novel therapeutic agents targeting various bacterial infections.

Case Study: Antibacterial Activity

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in drug discovery .

Industrial Applications

In the industrial sector, this compound is utilized in the production of polymers and advanced materials. Its ability to form stable bonds with various substrates makes it useful in coatings and adhesives.

Table 2: Industrial Applications

| Application Area | Use Case |

|---|---|

| Coatings | Development of protective coatings |

| Adhesives | Formulation of high-performance adhesives |

| Polymer Production | Synthesis of specialty polymers |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates diverse absorption, distribution, metabolism, and excretion characteristics. Similar compounds have shown varying degrees of bioavailability and half-life, which are crucial for their effectiveness as therapeutic agents .

Wirkmechanismus

The mechanism by which N-(3-aminopropyl)-4-methylbenzenesulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with bacterial enzymes, inhibiting their function and leading to antibacterial activity. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, thereby inhibiting the enzyme dihydropteroate synthase.

Vergleich Mit ähnlichen Verbindungen

Chemical Profile :

- CAS No.: 56125-49-6

- Molecular Formula : C₁₀H₁₆N₂O₂S

- Synonyms: Tosyltrimethylenediamine, N-Tosyltrimethylenediamine

- Structure: Comprises a 4-methylbenzenesulfonamide group linked to a 3-aminopropyl chain.

Key Characteristics :

- Role in Research : Investigated for binding to HIV-1 reverse transcriptase (HIV-1 RT) due to interactions with hydrophobic cavities (e.g., E399 and BYZ346 sites) .

- Physical Properties: White solid (common among sulfonamides), with solubility influenced by the polar sulfonamide and basic aminopropyl groups.

Comparison with Structural Analogs

Pyrimidine-Modified Analogs

Compound: N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydro-5-pyrimidinyl)propyl]-N-(3-aminopropyl)-4-methylbenzenesulfonamide (CAS#17415-78-0) .

Chromene-Based Derivatives

Compounds : N-(3-aryl-2H-chromen-2-ylidene)-4-methylbenzenesulfonamides (4g–4o) .

- Structural Features : Chromene ring substituted with ethyl, methoxy, halogen, or alkyl groups.

- Functional Impact :

- Applications: Potential use in optoelectronics or as fluorescent probes, diverging from the target compound’s biological focus.

Benzodioxin Derivatives

Compounds :

Nitro/Chloro-Substituted Derivatives

Compound : N-(2-Chloro-2-nitro-1-phenylpropyl)-4-methylbenzenesulfonamide .

- Structural Features : Nitro and chloro groups increase steric bulk and electrophilicity.

- Crystallography :

- Reactivity : Nitro group facilitates further functionalization (e.g., reduction to amines).

Alkyl-Chain Variants

Compound: N-(3-aminopropyl)-N-ethyl-4-methylbenzenesulfonamide .

- Structural Difference: Ethyl group replaces one hydrogen on the aminopropyl nitrogen.

- Impact: Reduced polarity and hydrogen-bonding capacity compared to the primary amine.

Data Table: Key Analogs and Properties

Biologische Aktivität

N-(3-aminopropyl)-4-methylbenzenesulfonamide (AMPBS) is a sulfonamide derivative that has garnered attention in pharmacological research due to its diverse biological activities. Its structural features, including an amine group and a sulfonamide moiety, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of AMPBS, focusing on its antimicrobial properties, anti-inflammatory effects, and mechanisms of action.

Structural Characteristics

AMPBS is characterized by the following structural features:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| This compound | Sulfonamide, 4-methyl group | Exhibits antimicrobial and anti-inflammatory activity |

| N-(2-aminoethyl)-4-methylbenzenesulfonamide | Shorter ethylene chain | Potentially different binding properties |

| N-(4-methylphenyl)propane-1-sulfonamide | Lacks amino group | May have different reactivity profiles |

| N-(3-aminopropyl)-benzenesulfonamide | No methyl substitution | Different pharmacological properties |

Antimicrobial Activity

AMPBS has been investigated for its significant antimicrobial properties . The compound interacts with bacterial enzymes, inhibiting their function and preventing bacterial growth. This activity positions AMPBS as a candidate for developing new antimicrobial therapies, especially against resistant strains of bacteria. The sulfonamide group is known for its ability to mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis, thus disrupting their metabolic processes.

Anti-inflammatory Effects

Research indicates that AMPBS exhibits anti-inflammatory and analgesic properties . It has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the production of inflammatory mediators such as prostaglandins. By inhibiting COX activity, AMPBS may effectively reduce inflammation and associated pain. This mechanism suggests potential applications in treating inflammatory diseases.

Case Study: Inhibition of COX Enzymes

In a study examining the effects of various compounds on COX activity, AMPBS demonstrated significant inhibition at concentrations as low as 10 µM. The results indicated that AMPBS could reduce the production of inflammatory markers in vitro, supporting its potential use in therapeutic settings for conditions like arthritis or other inflammatory disorders.

The mechanism by which AMPBS exerts its biological effects involves several pathways:

- Enzyme Inhibition : The interaction with COX enzymes leads to decreased production of inflammatory mediators.

- Binding Affinity : Studies have shown that AMPBS can bind to various biological targets, influencing cellular signaling pathways related to growth and differentiation.

- Cellular Signaling Modulation : By affecting histone acetyltransferases, AMPBS may also play a role in gene regulation and expression, further broadening its therapeutic potential.

Research Findings

Recent studies have highlighted the following findings regarding AMPBS:

- Antimicrobial Efficacy : In vitro tests showed that AMPBS effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Activity : In models of inflammation, AMPBS reduced edema and pain responses significantly compared to control groups.

- Mechanistic Insights : Detailed molecular studies suggest that the compound's interaction with specific enzymes alters their activity, leading to downstream effects on cell signaling pathways involved in inflammation and infection response.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing polymer resins functionalized with N-(3-aminopropyl)-4-methylbenzenesulfonamide derivatives?

- Methodological Answer : Microwave-assisted modification of VBC/DVB copolymers (2 wt.% DVB) with N-(3-aminopropyl) derivatives is a validated approach. For example, microwave synthesis achieved a chlorine incorporation yield of 83% in VBC/DVB copolymers, as confirmed by elemental analysis. Solvent choice (e.g., toluene) and reaction conditions (e.g., microwave power) critically influence functional group attachment and resin porosity .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Key characterization techniques include:

- Elemental analysis for Cl and N content to quantify functional group incorporation.

- Water regain measurements to assess resin hydrophilicity and porosity.

- Sorption kinetics (e.g., pseudo-first-order modeling) to evaluate metal ion binding efficiency .

Q. What are the primary research applications of this compound in material science?

- Methodological Answer : The compound is used to synthesize Ag(I)-selective sorbents. For example, resins modified with trans-1,4-diaminocyclohexane (a structural analog) achieved Ag(I) sorption capacities of 130.7 mg/g from chloride solutions, outperforming Cu(II), Pb(II), and Zn(II) selectivity by >80% in real leaching solutions .

Advanced Research Questions

Q. How do structural variations in N-(3-aminopropyl) derivatives impact Ag(I) sorption kinetics and selectivity?

- Methodological Answer : Comparative studies show:

| Derivative | Ag(I) Sorption Capacity (mg/g) | Selectivity Ratio (Ag(I):Pb(II)) |

|---|---|---|

| trans-1,4-diaminocyclohexane | 130.7 | 12:1 |

| N-(3-aminopropyl)-2-pipecoline | 105.4 | 8:1 |

| N-(3-aminopropyl)-2-pyrrolidinone | 117.8 | 6:1 |

| Structural rigidity (e.g., cyclohexane backbone) enhances selectivity due to reduced steric hindrance, while hydrophilic groups (e.g., pyrrolidinone) improve kinetics but reduce specificity . |

Q. What computational or experimental approaches resolve contradictions in sorption capacity data under varying pH or ionic strength?

- Methodological Answer : Contradictions arise from competing ion effects (e.g., Cl⁻ complexation). To address this:

- Perform competitive sorption assays with real leaching solutions.

- Use XPS or FTIR to confirm binding mechanisms (e.g., amine-Ag coordination).

- Apply Langmuir isotherm models to differentiate chemisorption vs. physisorption contributions .

Q. How does this compound compare to other sulfonamide derivatives in drug design?

- Methodological Answer : While direct pharmacological data for this compound is limited, structural analogs like ispinesib mesylate (a kinesin inhibitor) highlight the role of sulfonamide groups in enhancing target binding. Computational docking studies (e.g., AutoDock Vina) can predict interactions with biological targets, such as ATP-binding pockets, by analyzing hydrogen-bonding and hydrophobic contacts .

Q. What strategies optimize the compound’s stability and reactivity for high-temperature separations?

- Methodological Answer : Incorporation into biscyanopropyl/phenyl polysiloxane matrices improves thermal stability. For example, similar sulfonamide-modified GC columns retain efficiency up to 300°C, enabling separation of geometric isomers (e.g., FAMEs) via π-π interactions .

Data Contradiction Analysis

Q. Why do sorption capacities for Ag(I) vary between synthetic and real chloride solutions?

- Methodological Answer : Real solutions contain interfering ions (e.g., Cu(II), Zn(II)) that compete for binding sites. Selectivity studies using ICP-MS reveal that trans-1,4-diaminocyclohexane resins maintain >90% Ag(I) recovery in real solutions, while less rigid derivatives show 20–30% capacity loss due to ion interference .

Methodological Recommendations

- For sorption studies , prioritize pseudo-first-order kinetic models to describe initial binding rates.

- Use synchrotron-based EXAFS to elucidate Ag(I) coordination geometry on resin surfaces.

- In biological applications , combine QSAR screening with in vitro assays (e.g., enzyme inhibition) to validate computational predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.